Cas no 81203-57-8 (Panaxynol)

Panaxynol structure
Panaxynol structure
Nome del prodotto:Panaxynol
Numero CAS:81203-57-8
MF:C17H24O
MW:244.371865272522
CID:726042
PubChem ID:5469789

Panaxynol Proprietà chimiche e fisiche

Nomi e identificatori

    • 1,9-Heptadecadiene-4,6-diyn-3-ol,(3S,9Z)-
    • Panaxynol
    • PANAXYNOL(AS)
    • Falcarinol
    • (3S,9Z)-1,9-Heptadecadiene-4,6-diyn-3-ol
    • (+)-Falcarinol
    • 1,9-Heptadecadiene-4,6-diyn-3-ol, (3S,9Z)-
    • (S)-Falcarinol
    • (3S,9Z)-heptadeca-1,9-dien-4,6-diyn-3-ol
    • (S,Z)-Heptadeca-1,9-dien-4,6-diyn-3-ol
    • (3S)-Falcarinol
    • NSC692928
    • (S,Z)-heptadeca-1,9-dien-4,6-diyne-3-ol
    • C17447
    • Q27155051
    • (3S,9Z)-1,9-Heptadecadiene-4,6-diyn-3-ol (ACI)
    • 1,9-Heptadecadiene-4,6-diyn-3-ol, [S-(Z)]- (ZCI)
    • CHEBI:81095
    • CHEMBL368712
    • CS-0032773
    • 81203-57-8
    • NSC-692928
    • UGJAEDFOKNAMQD-MQNTZWLQSA-N
    • SCHEMBL40768
    • HY-N6241
    • AKOS040760616
    • FS-8091
    • DTXSID101317380
    • (S)-Panaxynol
    • (S)-Carotatoxin
    • GLXC-17106
    • (3S,9Z)-1,9-Heptadecadiene-4,6-diyn-3-ol; (+)-Falcarinol
    • DA-48853
    • MDL: MFCD28964216
    • Inchi: 1S/C17H24O/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17(18)4-2/h4,10-11,17-18H,2-3,5-9,12H2,1H3/b11-10-/t17-/m0/s1
    • Chiave InChI: UGJAEDFOKNAMQD-MQNTZWLQSA-N
    • Sorrisi: C(C#C[C@@H](O)C=C)#CC/C=C\CCCCCCC

Proprietà calcolate

  • Massa esatta: 244.182715g/mol
  • Carica superficiale: 0
  • XLogP3: 5.5
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 1
  • Conta legami ruotabili: 9
  • Massa monoisotopica: 244.182715g/mol
  • Massa monoisotopica: 244.182715g/mol
  • Superficie polare topologica: 20.2Ų
  • Conta atomi pesanti: 18
  • Complessità: 363
  • Conta atomi isotopi: 0
  • Conto di stereocentri atomici definito: 1
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 1
  • Conto stereocenter di bond non definito: 0
  • Conteggio di unità legate in modo Covalent: 1
  • Peso molecolare: 244.37

Proprietà sperimentali

  • Colore/forma: Oil
  • Densità: 0.931±0.06 g/cm3 (20 ºC 760 Torr),
  • Punto di fusione: Not available
  • Punto di ebollizione: 370.6±42.0 °C at 760 mmHg
  • Punto di infiammabilità: 163.4±20.9 °C
  • Indice di rifrazione: 1.507
  • Solubilità: Insuluble (2.1E-4 g/L) (25 ºC),
  • PSA: 20.23000
  • LogP: 3.84690
  • Pressione di vapore: 0.0±1.9 mmHg at 25°C

Panaxynol Informazioni sulla sicurezza

Panaxynol Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Biosynth
GDA20357-50 mg
Panaxynol
81203-57-8
50mg
$1,109.00 2023-01-04
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajce54242-5mg
(S)-Falcarinol
81203-57-8 98%
5mg
¥0.00 2023-09-07
TRC
P173555-25mg
Panaxynol
81203-57-8
25mg
$460.00 2023-05-17
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajce54242-1mg
(S)-Falcarinol
81203-57-8 98%
1mg
¥0.00 2023-09-07
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN2040-1 mg
Panaxynol
81203-57-8
1mg
¥3633.00 2022-04-26
Biosynth
GDA20357-5 mg
Panaxynol
81203-57-8
5mg
$231.00 2023-01-04
ChromaDex Standards
ASB-00016062-010-10mg
PANAXYNOL
81203-57-8 %
10mg
$554.00 2023-10-25
A2B Chem LLC
AH55154-10mg
1,9-Heptadecadiene-4,6-diyn-3-ol, (3S,9Z)-
81203-57-8
10mg
$651.00 2024-04-19
TRC
P173555-10mg
Panaxynol
81203-57-8
10mg
$207.00 2023-05-17
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
P75020-5mg
(S,Z)-heptadeca-1,9-dien-4,6-diyne-3-ol
81203-57-8
5mg
¥4418.0 2021-09-08

Panaxynol Metodo di produzione

Synthetic Routes 1

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water ;  30 min, 0 °C
2.1 Reagents: Hydroxyamine hydrochloride Catalysts: Cuprous chloride Solvents: Butylamine ,  Tetrahydrofuran ,  Water ;  1 min, 0 °C
2.2 Solvents: Tetrahydrofuran ;  0 °C; 30 min, 0 °C
2.3 Reagents: Ammonium chloride Solvents: Water
Riferimento
Total synthesis of each enantiomer of falcarinol and panaxjapyne A via asymmetric catalytic alkynylation of an aldehyde
Yang, Yan-Qing; et al, Tetrahedron: Asymmetry, 2015, 26(7), 361-366

Synthetic Routes 2

Condizioni di reazione
1.1 Reagents: Quinoline ,  Hydrogen ,  Palladium Solvents: Ethanol
2.1 Reagents: Carbon tetrachloride ,  Triphenylphosphine Solvents: Carbon tetrachloride
3.1 Reagents: Potassium carbonate ,  Tetrabutylammonium chloride ,  Cuprous iodide Solvents: Dimethylformamide
3.2 -
Riferimento
Chemoenzymatic Asymmetric Total Syntheses of Antitumor Agents (3R,9R,10R)- and (3S,9R,10R)-Panaxytriol and (R)- and (S)-Falcarinol from Panax ginseng Using an Enantioconvergent Enzyme-Triggered Cascade Reaction
Mayer, Sandra F.; et al, Journal of Organic Chemistry, 2002, 67(26), 9115-9121

Synthetic Routes 3

Condizioni di reazione
1.1 Reagents: Lithium amide Catalysts: Ferric nitrate Solvents: Ammonia
1.2 -
2.1 Reagents: Triethylamine ,  4-(Dimethylamino)pyridine Solvents: Acetic anhydride
3.1 Solvents: Water
3.2 Reagents: Acetic acid ,  Triphenylphosphine ,  Diisopropyl azodicarboxylate Solvents: Tetrahydrofuran
3.3 Reagents: Sulfuric acid Solvents: Water
4.1 Reagents: Potassium carbonate ,  Tetrabutylammonium chloride ,  Cuprous iodide Solvents: Dimethylformamide
4.2 -
Riferimento
Chemoenzymatic Asymmetric Total Syntheses of Antitumor Agents (3R,9R,10R)- and (3S,9R,10R)-Panaxytriol and (R)- and (S)-Falcarinol from Panax ginseng Using an Enantioconvergent Enzyme-Triggered Cascade Reaction
Mayer, Sandra F.; et al, Journal of Organic Chemistry, 2002, 67(26), 9115-9121

Synthetic Routes 4

Condizioni di reazione
1.1 Reagents: Butyllithium ,  Hexamethylphosphoramide Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 3 h, -30 °C
1.2 -30 °C; 30 min, -30 °C; -30 °C → rt; 24 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ;  rt
2.1 Reagents: Carbon tetrabromide ,  Triphenylphosphine Solvents: Dichloromethane ;  0 °C; overnight, rt
3.1 Reagents: Sodium carbonate Catalysts: Tetrabutylammonium chloride ,  Cuprous iodide Solvents: Dimethylformamide ;  10 min, -15 °C
3.2 -15 °C; 2 h, -15 °C; -15 °C → rt; 24 h, rt
3.3 Reagents: Ammonium chloride Solvents: Water ;  rt
4.1 Reagents: Sodium borohydride Catalysts: Nickel acetate Solvents: Ethanol ;  0 °C; 15 min, rt
4.2 Reagents: Ethylenediamine ;  10 min, rt
4.3 Reagents: Hydrogen ;  rt; 55 min, rt
5.1 Reagents: Potassium carbonate Solvents: Methanol ;  rt
6.1 Reagents: Hydroxyamine hydrochloride Catalysts: Cuprous chloride Solvents: Butylamine ,  Tetrahydrofuran ,  Water ;  1 min, 0 °C
6.2 Solvents: Tetrahydrofuran ;  0 °C; 30 min, 0 °C
6.3 Reagents: Ammonium chloride Solvents: Water
Riferimento
Total synthesis of each enantiomer of falcarinol and panaxjapyne A via asymmetric catalytic alkynylation of an aldehyde
Yang, Yan-Qing; et al, Tetrahedron: Asymmetry, 2015, 26(7), 361-366

Synthetic Routes 5

Condizioni di reazione
1.1 Reagents: Ethylamine ,  Hydroxyamine hydrochloride ,  Cuprous chloride Solvents: Methanol
2.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran
Riferimento
Absolute configuration of falcarinol, a potent antitumor agent commonly occurring in plants
Zheng, Guangrong; et al, Tetrahedron Letters, 1999, 40(11), 2181-2182

Synthetic Routes 6

Condizioni di reazione
1.1 Reagents: Potassium carbonate ,  Tetrabutylammonium chloride ,  Cuprous iodide Solvents: Dimethylformamide
1.2 -
Riferimento
Chemoenzymatic Asymmetric Total Syntheses of Antitumor Agents (3R,9R,10R)- and (3S,9R,10R)-Panaxytriol and (R)- and (S)-Falcarinol from Panax ginseng Using an Enantioconvergent Enzyme-Triggered Cascade Reaction
Mayer, Sandra F.; et al, Journal of Organic Chemistry, 2002, 67(26), 9115-9121

Synthetic Routes 7

Condizioni di reazione
1.1 Reagents: Triethylamine ,  4-(Dimethylamino)pyridine Solvents: Acetic anhydride
2.1 Solvents: Water
2.2 Reagents: Acetic acid ,  Triphenylphosphine ,  Diisopropyl azodicarboxylate Solvents: Tetrahydrofuran
2.3 Reagents: Sulfuric acid Solvents: Water
3.1 Reagents: Potassium carbonate ,  Tetrabutylammonium chloride ,  Cuprous iodide Solvents: Dimethylformamide
3.2 -
Riferimento
Chemoenzymatic Asymmetric Total Syntheses of Antitumor Agents (3R,9R,10R)- and (3S,9R,10R)-Panaxytriol and (R)- and (S)-Falcarinol from Panax ginseng Using an Enantioconvergent Enzyme-Triggered Cascade Reaction
Mayer, Sandra F.; et al, Journal of Organic Chemistry, 2002, 67(26), 9115-9121

Synthetic Routes 8

Condizioni di reazione
1.1 Reagents: Periodic acid (H5IO6) Solvents: Ethyl acetate
1.2 Reagents: Triphenylphosphine ,  Zinc Solvents: Dichloromethane
2.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran
2.2 Reagents: Butyllithium
3.1 Reagents: Ethylamine ,  Hydroxyamine hydrochloride ,  Cuprous chloride Solvents: Methanol
4.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran
Riferimento
Absolute configuration of falcarinol, a potent antitumor agent commonly occurring in plants
Zheng, Guangrong; et al, Tetrahedron Letters, 1999, 40(11), 2181-2182

Synthetic Routes 9

Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Methanol ;  rt
2.1 Reagents: Hydroxyamine hydrochloride Catalysts: Cuprous chloride Solvents: Butylamine ,  Tetrahydrofuran ,  Water ;  1 min, 0 °C
2.2 Solvents: Tetrahydrofuran ;  0 °C; 30 min, 0 °C
2.3 Reagents: Ammonium chloride Solvents: Water
Riferimento
Total synthesis of each enantiomer of falcarinol and panaxjapyne A via asymmetric catalytic alkynylation of an aldehyde
Yang, Yan-Qing; et al, Tetrahedron: Asymmetry, 2015, 26(7), 361-366

Synthetic Routes 10

Condizioni di reazione
1.1 Reagents: Hydroxyamine hydrochloride Catalysts: Cuprous chloride Solvents: Butylamine ,  Tetrahydrofuran ,  Water ;  1 min, 0 °C
1.2 Solvents: Tetrahydrofuran ;  0 °C; 30 min, 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water
Riferimento
Total synthesis of each enantiomer of falcarinol and panaxjapyne A via asymmetric catalytic alkynylation of an aldehyde
Yang, Yan-Qing; et al, Tetrahedron: Asymmetry, 2015, 26(7), 361-366

Synthetic Routes 11

Condizioni di reazione
1.1 Reagents: Carbon tetrachloride ,  Triphenylphosphine Solvents: Carbon tetrachloride
2.1 Reagents: Potassium carbonate ,  Tetrabutylammonium chloride ,  Cuprous iodide Solvents: Dimethylformamide
2.2 -
Riferimento
Chemoenzymatic Asymmetric Total Syntheses of Antitumor Agents (3R,9R,10R)- and (3S,9R,10R)-Panaxytriol and (R)- and (S)-Falcarinol from Panax ginseng Using an Enantioconvergent Enzyme-Triggered Cascade Reaction
Mayer, Sandra F.; et al, Journal of Organic Chemistry, 2002, 67(26), 9115-9121

Synthetic Routes 12

Condizioni di reazione
1.1 Catalysts: Triacylglycerol lipase Solvents: Diisopropyl ether ;  30 h, rt
Riferimento
A short synthesis of (+) and (-)-falcarinol
McLaughlin, Noel P.; et al, Tetrahedron, 2010, 66(51), 9681-9687

Synthetic Routes 13

Condizioni di reazione
1.1 Reagents: N-Bromosuccinimide Catalysts: Silver nitrate Solvents: Acetone ;  4 h, rt
2.1 Reagents: Hydroxyamine hydrochloride Catalysts: Cuprous chloride Solvents: Butylamine ,  Tetrahydrofuran ,  Water ;  1 min, 0 °C
2.2 Solvents: Tetrahydrofuran ;  0 °C; 30 min, 0 °C
2.3 Reagents: Ammonium chloride Solvents: Water
Riferimento
Total synthesis of each enantiomer of falcarinol and panaxjapyne A via asymmetric catalytic alkynylation of an aldehyde
Yang, Yan-Qing; et al, Tetrahedron: Asymmetry, 2015, 26(7), 361-366

Synthetic Routes 14

Condizioni di reazione
1.1 Reagents: Diethylzinc Solvents: Toluene ,  Hexane ;  rt; 1 h, reflux; reflux → rt
1.2 Catalysts: Titanium isopropoxide ,  (+)-BINOL Solvents: Diethyl ether ;  1 h, rt
1.3 rt; 4 h, rt
1.4 Solvents: Water ;  0 °C
2.1 Reagents: N-Bromosuccinimide Catalysts: Silver nitrate Solvents: Acetone ;  4 h, rt
3.1 Reagents: Hydroxyamine hydrochloride Catalysts: Cuprous chloride Solvents: Butylamine ,  Tetrahydrofuran ,  Water ;  1 min, 0 °C
3.2 Solvents: Tetrahydrofuran ;  0 °C; 30 min, 0 °C
3.3 Reagents: Ammonium chloride Solvents: Water
Riferimento
Total synthesis of each enantiomer of falcarinol and panaxjapyne A via asymmetric catalytic alkynylation of an aldehyde
Yang, Yan-Qing; et al, Tetrahedron: Asymmetry, 2015, 26(7), 361-366

Synthetic Routes 15

Condizioni di reazione
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran
1.2 Reagents: Butyllithium
2.1 Reagents: Ethylamine ,  Hydroxyamine hydrochloride ,  Cuprous chloride Solvents: Methanol
3.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran
Riferimento
Absolute configuration of falcarinol, a potent antitumor agent commonly occurring in plants
Zheng, Guangrong; et al, Tetrahedron Letters, 1999, 40(11), 2181-2182

Synthetic Routes 16

Condizioni di reazione
1.1 Reagents: Sodium borohydride Catalysts: Nickel acetate Solvents: Ethanol ;  0 °C; 15 min, rt
1.2 Reagents: Ethylenediamine ;  10 min, rt
1.3 Reagents: Hydrogen ;  rt; 55 min, rt
2.1 Reagents: Potassium carbonate Solvents: Methanol ;  rt
3.1 Reagents: Hydroxyamine hydrochloride Catalysts: Cuprous chloride Solvents: Butylamine ,  Tetrahydrofuran ,  Water ;  1 min, 0 °C
3.2 Solvents: Tetrahydrofuran ;  0 °C; 30 min, 0 °C
3.3 Reagents: Ammonium chloride Solvents: Water
Riferimento
Total synthesis of each enantiomer of falcarinol and panaxjapyne A via asymmetric catalytic alkynylation of an aldehyde
Yang, Yan-Qing; et al, Tetrahedron: Asymmetry, 2015, 26(7), 361-366

Synthetic Routes 17

Condizioni di reazione
1.1 Reagents: Carbon tetrabromide ,  Triphenylphosphine Solvents: Dichloromethane ;  0 °C; overnight, rt
2.1 Reagents: Sodium carbonate Catalysts: Tetrabutylammonium chloride ,  Cuprous iodide Solvents: Dimethylformamide ;  10 min, -15 °C
2.2 -15 °C; 2 h, -15 °C; -15 °C → rt; 24 h, rt
2.3 Reagents: Ammonium chloride Solvents: Water ;  rt
3.1 Reagents: Sodium borohydride Catalysts: Nickel acetate Solvents: Ethanol ;  0 °C; 15 min, rt
3.2 Reagents: Ethylenediamine ;  10 min, rt
3.3 Reagents: Hydrogen ;  rt; 55 min, rt
4.1 Reagents: Potassium carbonate Solvents: Methanol ;  rt
5.1 Reagents: Hydroxyamine hydrochloride Catalysts: Cuprous chloride Solvents: Butylamine ,  Tetrahydrofuran ,  Water ;  1 min, 0 °C
5.2 Solvents: Tetrahydrofuran ;  0 °C; 30 min, 0 °C
5.3 Reagents: Ammonium chloride Solvents: Water
Riferimento
Total synthesis of each enantiomer of falcarinol and panaxjapyne A via asymmetric catalytic alkynylation of an aldehyde
Yang, Yan-Qing; et al, Tetrahedron: Asymmetry, 2015, 26(7), 361-366

Synthetic Routes 18

Condizioni di reazione
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran
Riferimento
Absolute configuration of falcarinol, a potent antitumor agent commonly occurring in plants
Zheng, Guangrong; et al, Tetrahedron Letters, 1999, 40(11), 2181-2182

Synthetic Routes 19

Condizioni di reazione
1.1 Solvents: Water
1.2 Reagents: Acetic acid ,  Triphenylphosphine ,  Diisopropyl azodicarboxylate Solvents: Tetrahydrofuran
1.3 Reagents: Sulfuric acid Solvents: Water
2.1 Reagents: Potassium carbonate ,  Tetrabutylammonium chloride ,  Cuprous iodide Solvents: Dimethylformamide
2.2 -
Riferimento
Chemoenzymatic Asymmetric Total Syntheses of Antitumor Agents (3R,9R,10R)- and (3S,9R,10R)-Panaxytriol and (R)- and (S)-Falcarinol from Panax ginseng Using an Enantioconvergent Enzyme-Triggered Cascade Reaction
Mayer, Sandra F.; et al, Journal of Organic Chemistry, 2002, 67(26), 9115-9121

Synthetic Routes 20

Condizioni di reazione
1.1 Reagents: Sodium carbonate Catalysts: Tetrabutylammonium chloride ,  Cuprous iodide Solvents: Dimethylformamide ;  10 min, -15 °C
1.2 -15 °C; 2 h, -15 °C; -15 °C → rt; 24 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ;  rt
2.1 Reagents: Sodium borohydride Catalysts: Nickel acetate Solvents: Ethanol ;  0 °C; 15 min, rt
2.2 Reagents: Ethylenediamine ;  10 min, rt
2.3 Reagents: Hydrogen ;  rt; 55 min, rt
3.1 Reagents: Potassium carbonate Solvents: Methanol ;  rt
4.1 Reagents: Hydroxyamine hydrochloride Catalysts: Cuprous chloride Solvents: Butylamine ,  Tetrahydrofuran ,  Water ;  1 min, 0 °C
4.2 Solvents: Tetrahydrofuran ;  0 °C; 30 min, 0 °C
4.3 Reagents: Ammonium chloride Solvents: Water
Riferimento
Total synthesis of each enantiomer of falcarinol and panaxjapyne A via asymmetric catalytic alkynylation of an aldehyde
Yang, Yan-Qing; et al, Tetrahedron: Asymmetry, 2015, 26(7), 361-366

Panaxynol Raw materials

Panaxynol Preparation Products

Panaxynol Letteratura correlata

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